

In Vivo Efficacy of MAP4K4 Inhibitors: A Comparative Guide

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Compound of Interest		
Compound Name:	PF-06471553	
Cat. No.:	B10779859	Get Quote

An extensive review of publicly available scientific literature and data sources did not yield any specific in vivo efficacy data for the compound **PF-06471553**. Therefore, a direct comparison of its performance is not possible at this time.

This guide provides a comparative overview of the in vivo efficacy of three other potent and selective Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4) inhibitors: GNE-495, DMX-5804, and PF-06260933. These compounds have been evaluated in various preclinical models, and the available data on their performance are summarized below for researchers, scientists, and drug development professionals.

Introduction to MAP4K4

Mitogen-activated protein kinase kinase kinase 4 (MAP4K4) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including inflammation, cell migration, and apoptosis.[1][2] Its involvement in multiple signaling pathways, such as the JNK and NF-κB pathways, has implicated it as a therapeutic target for a range of diseases, including cancer, inflammatory disorders, and metabolic diseases.[1][3][4]

Comparative In Vivo Efficacy of MAP4K4 Inhibitors

The following tables summarize the available quantitative data on the in vivo efficacy of GNE-495, DMX-5804, and PF-06260933 in various preclinical models.



Table 1: In Vivo Efficacy of GNE-495 in a Retinal

Angiogenesis Model

Parameter	Vehicle Control	GNE-495 (25 mg/kg)	GNE-495 (50 mg/kg)
Retinal Vascular Outgrowth Delay	Baseline	Dose-dependent delay	Significant delay
Abnormal Retinal Vascular Morphology	Normal	Present	Pronounced

Data summarized from studies on a neonatal mouse model of retinal vascular development.[5]

Table 2: In Vivo Efficacy of DMX-5804 in a Mouse Model

of Ischemia-Reperfusion Injury

Parameter	Vehicle Control	DMX-5804
Infarct Size Reduction	Baseline	>50%

Data from a study in mice subjected to ischemia-reperfusion injury.[7] A pro-drug of DMX-5804, DMX-10001, was also tested in a large-animal model (swine) of myocardial infarction. While it did not show a significant reduction in infarct size corrected for the area at ischemic risk, it did result in a 27% reduction in infarct size expressed in grams or as a percentage of left ventricular mass.[8]

Table 3: In Vivo Efficacy of PF-06260933 in Inflammation and Diabetes Models



Model	Parameter	Vehicle Control	PF-06260933 (15 mg/kg)
LPS-Induced TNFα Release (Mouse)	Baseline	>90% inhibition	
ob/ob Mouse Model of Type II Diabetes	Fasting Blood Glucose	Elevated	Significant reduction

Data summarized from studies in mice.[9] In a mouse model of atherosclerosis, PF-06260933 administered at 10 mg/kg was also found to decrease plaque formation.[10]

Experimental Protocols Retinal Angiogenesis Model (for GNE-495)

- Animal Model: Neonatal C57BL/6 mice.[11]
- Procedure:
 - GNE-495 is administered via intraperitoneal (IP) injection to newborn mice at doses of 25 and 50 mg/kg.[12]
 - Retinas are collected at specified time points post-injection.
 - Retinal vasculature is stained and imaged to assess vascular outgrowth and morphology.
 [13][14]
- Endpoints: Quantification of retinal vascular outgrowth and assessment of any morphological abnormalities compared to vehicle-treated controls.[5][6]

Ischemia-Reperfusion Injury Model (for DMX-5804)

- Animal Model: C57BL/6 mice.[15]
- Procedure:
 - Mice are subjected to transient ligation of a coronary artery to induce myocardial ischemia, followed by reperfusion.



- DMX-5804 is administered, in some cases, even after the reperfusion has begun. [7][8]
- After a set period, hearts are excised, and the infarct size is determined.
- Endpoints: Measurement of the infarct size as a percentage of the area at risk or total ventricular area.[16]

LPS-Induced TNFα Release Model (for PF-06260933)

- Animal Model: Wild-type mice.[17][18]
- Procedure:
 - PF-06260933 is administered orally (15 mg/kg) 30 minutes prior to the challenge.
 - Mice are challenged with an intravenous (IV) injection of lipopolysaccharide (LPS) to induce an inflammatory response.[19][20]
 - Blood samples are collected at specified time points (e.g., 1.5 hours) after LPS injection.
- Endpoints: Measurement of plasma TNFα levels to determine the extent of inhibition of the inflammatory response.[21]

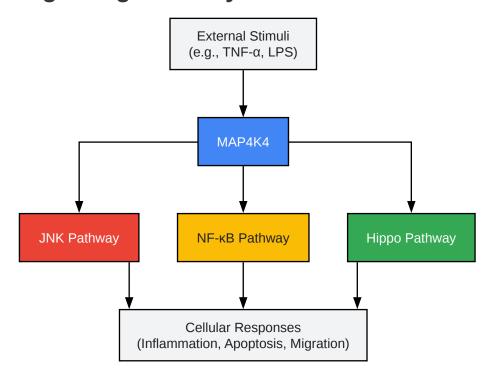
ob/ob Mouse Model of Type II Diabetes (for PF-06260933)

- Animal Model: Genetically obese (ob/ob) mice, which are a model for type II diabetes.[22]
 [23]
- Procedure:
 - PF-06260933 is administered to the mice.
 - Fasting blood glucose levels are monitored over the course of the treatment.
- Endpoints: Change in fasting blood glucose levels compared to vehicle-treated control animals.[9]

Visualizations



MAP4K4 Signaling Pathway

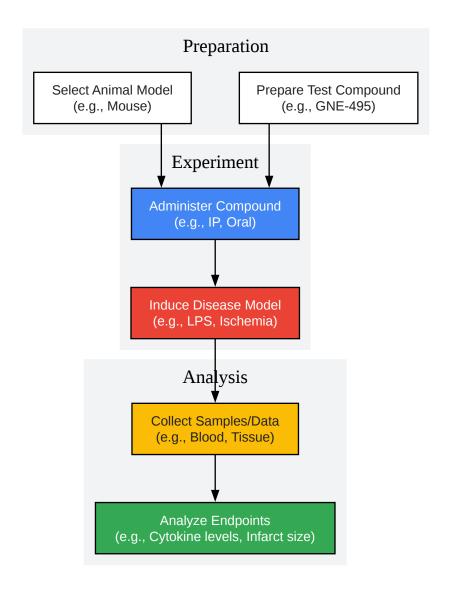


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Caption: Simplified MAP4K4 signaling pathways.

Experimental Workflow for In Vivo Efficacy Testing





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Caption: General experimental workflow for in vivo studies.

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Validation & Comparative





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